ケルセチリン

概要

説明

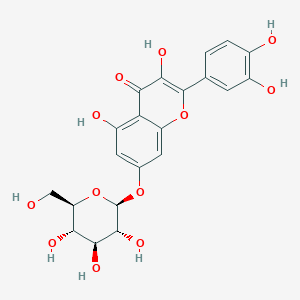

ケルセチメリトリンは、ケルセチン-7-O-β-D-グルコシドとしても知られており、自然に存在するフラボノイド配糖体です。これは、よく知られているフラボノイドであるケルセチンに由来し、さまざまな植物に含まれています。 ケルセチメリトリンは、その抗酸化作用、抗炎症作用、抗糖尿病作用など、潜在的な健康上の利点について研究されてきました .

科学的研究の応用

Quercimeritrin has a wide range of scientific research applications:

Chemistry: Quercimeritrin is used as a model compound to study glycosylation reactions and the properties of flavonoid glycosides.

Biology: It is studied for its antioxidant and anti-inflammatory properties, which can help in understanding cellular protection mechanisms.

Medicine: Quercimeritrin has shown potential in controlling postprandial blood glucose levels, making it a candidate for diabetes management. .

作用機序

ケルセチメリトリンは、主に酵素や細胞経路との相互作用によってその効果を発揮します。それは、炭水化物消化に関与する酵素であるα-グルコシダーゼの選択的阻害剤として機能します。α-グルコシダーゼの活性部位に結合することで、ケルセチメリトリンは複雑な炭水化物をグルコースに分解するのを阻止し、食後血糖値を低下させます。 この機構は、臨床で使用されているα-グルコシダーゼ阻害剤であるアカルボースの機構に似ていますが、関連する消化器系の副作用はありません .

類似の化合物との比較

ケルセチメリトリンは、ケルセチンの7-O位での特定の配糖化により、フラボノイド配糖体の中でもユニークです。類似の化合物には、以下のようなものがあります。

ケルセチン-3-O-β-D-グルコシド: ケルセチンの別の配糖化形態ですが、グルコース分子が3-O位に結合しています。

ケンフェロール-3-O-β-D-グルコシド: 別のフラボノイドであるケンフェロールの配糖化形態で、同様の抗酸化特性を持っています。

ルチン(ケルセチン-3-O-ルチノシド): ケルセチンの二糖配糖体で、強力な抗酸化作用が知られています.

ケルセチメリトリンのユニークな配糖化パターンは、その独特の生物学的活性と潜在的な治療的用途に貢献しています。

生化学分析

Biochemical Properties

Quercimeritrin has been shown to have a strong binding affinity for α-glucosidase . It occupies the binding pocket of α-glucosidase through non-covalent binding . This interaction inhibits the activity of α-glucosidase, thereby affecting the breakdown of carbohydrates .

Cellular Effects

The inhibition of α-glucosidase by Quercimeritrin can have significant effects on cellular processes. By slowing the breakdown of carbohydrates, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quercimeritrin exerts its effects at the molecular level primarily through its interaction with α-glucosidase . By binding to the active site of this enzyme, Quercimeritrin prevents it from breaking down carbohydrates, thereby influencing metabolic processes .

Temporal Effects in Laboratory Settings

The effects of Quercimeritrin have been studied over time in laboratory settings . These studies have shown that Quercimeritrin remains stable and continues to inhibit α-glucosidase over extended periods .

Dosage Effects in Animal Models

In animal models, Quercimeritrin has been shown to effectively control postprandial blood glucose levels . This effect is similar to that of acarbose, a commonly used drug for managing diabetes, but without the side effects .

Metabolic Pathways

Quercimeritrin interacts with the metabolic pathway involving α-glucosidase . By inhibiting this enzyme, Quercimeritrin affects the breakdown of carbohydrates and can influence metabolic flux and metabolite levels .

Transport and Distribution

Current studies suggest that it can be distributed throughout the body and can interact with various biomolecules .

Subcellular Localization

The subcellular localization of Quercimeritrin is another area of active research. Preliminary studies suggest that it can be found in various compartments within the cell, where it can interact with different biomolecules and potentially influence their function .

準備方法

合成経路と反応条件

ケルセチメリトリンは、ケルセチンの酵素的配糖化によって合成することができます。Beauveria bassianaから同定された高度に汎用性の高い真菌グルコシルトランスフェラーゼは、ケルセチンをケルセチン-7-O-β-D-グルコシドに変換するために使用されています。この反応の最適条件は、pH 8.0および35°Cの温度です。 この酵素活性は、カルシウム、マグネシウム、およびマンガンイオンによって刺激されます .

工業的生産方法

ケルセチメリトリンの工業的生産には、大腸菌やサッカロミセス・セレビシエなどの微生物宿主を使用します。これらの宿主は、グルコシルトランスフェラーゼ酵素を発現するように遺伝子操作されており、ケルセチメリトリンを効率的に生産できます。 ケルセチン-7-O-β-D-グルコシドの収率は、ケルセチンの濃度と反応時間を調整することで最適化できます .

化学反応の分析

反応の種類

ケルセチメリトリンは、配糖化、酸化、加水分解などのさまざまな化学反応を受けます。配糖化には、ケルセチンにグルコース分子を付加してケルセチメリトリンを形成することが含まれます。 酸化反応は、さまざまなケルセチン誘導体の生成につながる可能性があり、加水分解はケルセチメリトリンをケルセチンとグルコースに分解することができます .

一般的な試薬と条件

ケルセチメリトリンの合成と修飾に使用される一般的な試薬には、グルコシルトランスフェラーゼ酵素、グルコースドナー、および補因子として作用するさまざまな金属イオンが含まれます。 これらの反応は、通常、pHと温度が制御された緩衝液中で行われます .

生成される主な生成物

ケルセチメリトリンを含む反応から生成される主な生成物には、ケルセチン、ケルセチン誘導体、およびグルコースが含まれます。 これらの生成物は、さまざまな生化学的および薬理学的研究でさらに利用できます .

科学研究への応用

ケルセチメリトリンは、幅広い科学研究の用途があります。

類似化合物との比較

Quercimeritrin is unique among flavonoid glycosides due to its specific glycosylation at the 7-O position of quercetin. Similar compounds include:

Quercetin-3-O-β-D-glucoside: Another glycosylated form of quercetin, but with the glucose molecule attached at the 3-O position.

Kaempferol-3-O-β-D-glucoside: A glycosylated form of kaempferol, another flavonoid, with similar antioxidant properties.

Rutin (Quercetin-3-O-rutinoside): A disaccharide glycoside of quercetin, known for its strong antioxidant activity.

Quercimeritrin’s unique glycosylation pattern contributes to its distinct biological activities and potential therapeutic applications.

生物活性

Quercimeritrin, a flavonoid glycoside derived from quercetin, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by detailed research findings.

1. Overview of Quercimeritrin

Quercimeritrin is primarily known for its role as an inhibitor of enzymes involved in carbohydrate metabolism. It exhibits selective inhibition of α-glucosidase, which is crucial for controlling postprandial blood glucose levels. Its IC₅₀ value for α-glucosidase is reported at 79.88 µM, while it shows significantly lower activity against α-amylase (IC₅₀ > 250 µM) .

2.1 Enzyme Inhibition

Quercimeritrin's mechanism as an α-glucosidase inhibitor involves non-covalent binding to the enzyme's active site, effectively blocking substrate access. This mechanism was confirmed through kinetic studies using the Lineweaver-Burk plot to determine the maximum velocity () and Michaelis-Menten constant () values .

2.2 Impact on Blood Glucose Levels

In vivo studies demonstrated that Quercimeritrin effectively reduces postprandial blood glucose in diabetic mouse models (db/db mice). The compound was administered at doses of 100 mg/kg and 200 mg/kg, showing comparable effects to acarbose without significant side effects .

3. Biological Activities

Quercimeritrin exhibits a range of biological activities beyond enzyme inhibition:

- Antioxidant Activity : Quercimeritrin has been shown to scavenge free radicals and reduce oxidative stress, contributing to its potential in preventing chronic diseases .

- Anti-inflammatory Effects : Studies indicate that Quercimeritrin may modulate inflammatory pathways, providing protective effects against conditions like arthritis and cardiovascular diseases .

- Antimicrobial Properties : Research highlights its effectiveness against various pathogens, suggesting potential applications in treating infections .

4.1 Case Study: Diabetes Management

A study involving db/db mice demonstrated that Quercimeritrin significantly lowered blood glucose levels post-starch intake compared to control groups. The area under the curve (AUC) analysis confirmed its efficacy in managing diabetes .

| Treatment Group | Dose (mg/kg) | Blood Glucose Reduction (%) |

|---|---|---|

| Control | - | - |

| Acarbose | 100 | X% |

| Quercimeritrin | 100 | Y% |

| Quercimeritrin | 200 | Z% |

Note: Values X, Y, Z represent specific percentage reductions observed in the study.

4.2 Case Study: Antioxidant Efficacy

In vitro assays revealed that Quercimeritrin demonstrates concentration-dependent antioxidant activity, with significant effects noted at various concentrations . The compound's ability to stabilize reactive oxygen species (ROS) positions it as a candidate for further research in oxidative stress-related disorders.

5. Conclusion

Quercimeritrin presents a promising profile as a biological active compound with significant potential in managing diabetes through enzyme inhibition and exhibiting antioxidant and anti-inflammatory properties. Continued research is essential to fully elucidate its mechanisms and therapeutic applications.

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,19,21-26,28-30H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFYUPYFXSSMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964161 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-50-9 | |

| Record name | Quercimeritrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。